molecular formula C43H43N9O5S B12728297 Einecs 276-467-1 CAS No. 72208-14-1

Einecs 276-467-1

Cat. No.: B12728297
CAS No.: 72208-14-1
M. Wt: 797.9 g/mol
InChI Key: QKWNQRIXAHIZQB-XMZXBYAXSA-N
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Description

Einecs 276-467-1 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various industries.

Chemical Reactions Analysis

Einecs 276-467-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine . The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include derivatives of the original compound with modified functional groups.

Scientific Research Applications

Einecs 276-467-1 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthesis reactions. In biology, it may be used in studies involving cellular processes and biochemical pathways. In medicine, the compound could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrial applications include its use in the production of other chemicals, materials, or as an intermediate in manufacturing processes .

Mechanism of Action

The mechanism of action of Einecs 276-467-1 involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways . The exact molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Einecs 276-467-1 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable molecular structures or functional groups. For instance, compounds listed in the EINECS inventory with similar chemical properties or applications can be considered for comparison . The uniqueness of this compound may lie in its specific reactivity, stability, or efficacy in particular applications.

Properties

CAS No.

72208-14-1

Molecular Formula

C43H43N9O5S

Molecular Weight

797.9 g/mol

IUPAC Name

1,2-bis(2-methylphenyl)guanidine;4-[(2E)-2-[(5E)-3-[(2,4-dimethylphenyl)diazenyl]-5-[(2,4-dimethylphenyl)hydrazinylidene]-4,6-dioxocyclohex-2-en-1-ylidene]hydrazinyl]benzenesulfonic acid

InChI

InChI=1S/C28H26N6O5S.C15H17N3/c1-16-5-11-22(18(3)13-16)30-33-25-15-24(32-29-20-7-9-21(10-8-20)40(37,38)39)27(35)26(28(25)36)34-31-23-12-6-17(2)14-19(23)4;1-11-7-3-5-9-13(11)17-15(16)18-14-10-6-4-8-12(14)2/h5-15,29,31H,1-4H3,(H,37,38,39);3-10H,1-2H3,(H3,16,17,18)/b32-24+,33-30?,34-26-;

InChI Key

QKWNQRIXAHIZQB-XMZXBYAXSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)N/N=C/2\C(=O)C(=C/C(=N\NC3=CC=C(C=C3)S(=O)(=O)O)/C2=O)N=NC4=C(C=C(C=C4)C)C)C.CC1=CC=CC=C1NC(=NC2=CC=CC=C2C)N

Canonical SMILES

CC1=CC(=C(C=C1)NN=C2C(=O)C(=CC(=NNC3=CC=C(C=C3)S(=O)(=O)O)C2=O)N=NC4=C(C=C(C=C4)C)C)C.CC1=CC=CC=C1NC(=NC2=CC=CC=C2C)N

Origin of Product

United States

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